molecular formula C22H49N2O6P B12732157 L-lysine hexadecylhydrogenphosphate CAS No. 145045-36-9

L-lysine hexadecylhydrogenphosphate

Cat. No.: B12732157
CAS No.: 145045-36-9
M. Wt: 468.6 g/mol
InChI Key: DRRWZICXJZUURV-ZSCHJXSPSA-N
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Description

L-lysine hexadecylhydrogenphosphate is a derivative of L-lysine, an essential amino acid. This compound is characterized by the presence of a hexadecyl group attached to the hydrogen phosphate moiety. L-lysine is known for its role in protein synthesis and various metabolic processes in the human body. The addition of the hexadecylhydrogenphosphate group imparts unique properties to the compound, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-lysine hexadecylhydrogenphosphate typically involves the esterification of L-lysine with hexadecylhydrogenphosphate. This reaction can be carried out under mild conditions using a suitable catalyst. The process generally involves the following steps:

    Activation of L-lysine: L-lysine is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.

    Esterification: The active ester intermediate is then reacted with hexadecylhydrogenphosphate in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form this compound.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

L-lysine hexadecylhydrogenphosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hexadecyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with different functional groups replacing the hexadecyl group.

Scientific Research Applications

L-lysine hexadecylhydrogenphosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its role in cellular processes and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and drug delivery applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-lysine hexadecylhydrogenphosphate involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

L-lysine hexadecylhydrogenphosphate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and applications compared to other L-lysine derivatives.

Properties

CAS No.

145045-36-9

Molecular Formula

C22H49N2O6P

Molecular Weight

468.6 g/mol

IUPAC Name

(2S)-2,6-diaminohexanoic acid;hexadecyl dihydrogen phosphate

InChI

InChI=1S/C16H35O4P.C6H14N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;7-4-2-1-3-5(8)6(9)10/h2-16H2,1H3,(H2,17,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1

InChI Key

DRRWZICXJZUURV-ZSCHJXSPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CCN)CC(C(=O)O)N

Origin of Product

United States

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